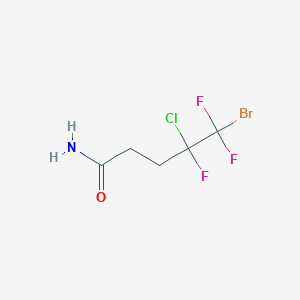
5-Bromo-4-chloro-4,5,5-trifluoropentanamide
Vue d'ensemble
Description
“5-Bromo-4-chloro-4,5,5-trifluoropentanamide” is a chemical compound with the empirical formula C5H5BrClF3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-chloro-4,5,5-trifluoropentanamide” can be represented by the SMILES stringOC(=O)CCC(F)(Cl)C(F)(F)Br . The InChI key for this compound is FLKLWPCROADJHL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-4-chloro-4,5,5-trifluoropentanamide” is 269.44 . More detailed physical and chemical properties are not available in the current data.Applications De Recherche Scientifique
Bromide in Oxidative Water Treatment
The compound 5-Bromo-4-chloro-4,5,5-trifluoropentanamide contains bromide, an element studied extensively in water treatment processes. Bromide, when oxidized during water treatments, forms hypobromous acid/hypobromite and other bromine species. These species are highly reactive and can interact with various inorganic and organic compounds, including micropollutants. For instance, hypobromous acid reacts quickly with ammonia, iodide, sulfite, and several other compounds, with reactions characterized by high second-order rate constants. Notably, the reactivity of bromine with phenolic groups and sulfur-containing compounds is significantly higher compared to chlorine. This high reactivity is crucial in determining the efficiency and outcome of oxidative water treatment processes (Heeb et al., 2014).
Bromide's Impact on Disinfection By-products
The presence of bromide in water also influences the formation and speciation of disinfection by-products (DBPs) during water chlorination, a critical aspect of ensuring water safety. The interaction between bromide and applied chlorine affects the formation of trihalomethanes (THMs) and halogenacetic acids (HAAs), common DBPs in treated water. The molar ratio of chlorine to bromide is a key factor in determining the concentrations and types of these by-products. Understanding the role of bromide in DBP formation is vital for optimizing water treatment processes and minimizing potential health risks associated with these by-products (Chang et al., 2001).
Bromide as an Environmental Tracer
Bromide's role extends beyond water treatment into environmental studies, where it is used as a tracer to understand water and chemical transport in soil and rock. Due to its low reactivity and natural background concentrations, bromide is an ideal tracer, moving at approximately the same speed as water in soil. This unique property makes it a valuable tool for environmental scientists studying water movement and solute transport in various ecosystems (Lepore & Barak, 2009).
Propriétés
IUPAC Name |
5-bromo-4-chloro-4,5,5-trifluoropentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClF3NO/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQWJXJSUYQQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696687 | |
| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |
CAS RN |
155630-24-3 | |
| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



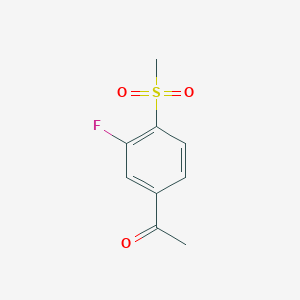
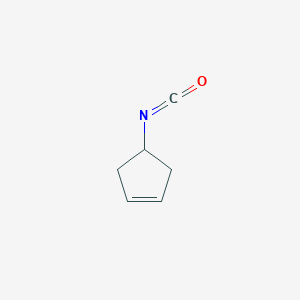
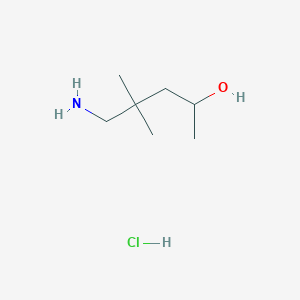
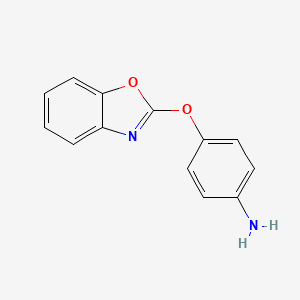
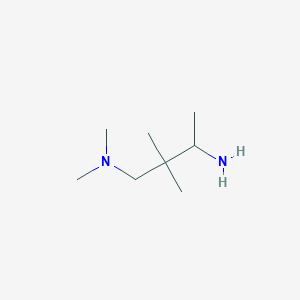
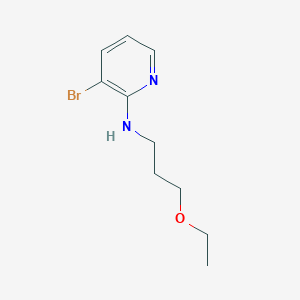
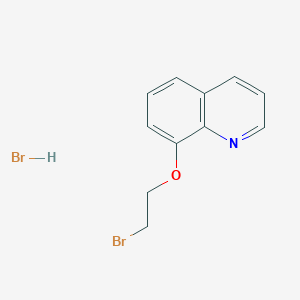
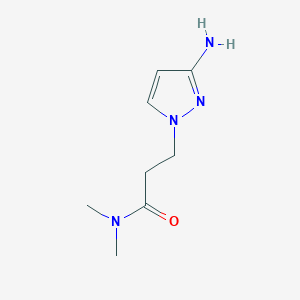
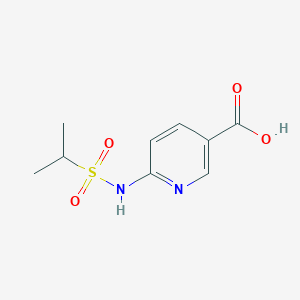
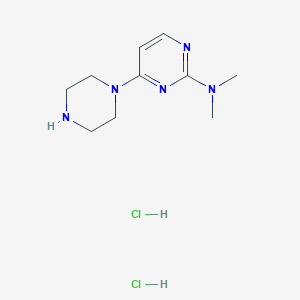
![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)
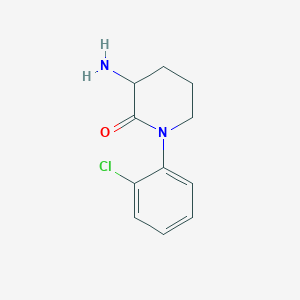
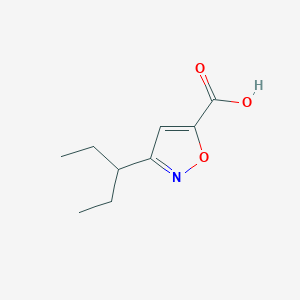
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)